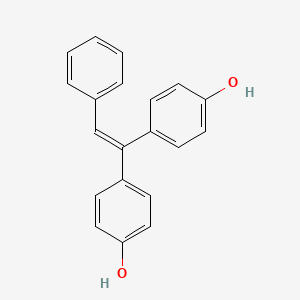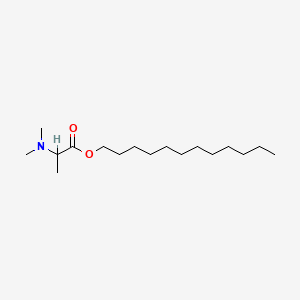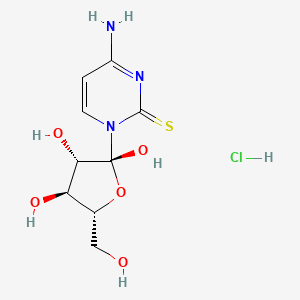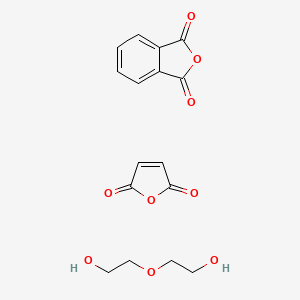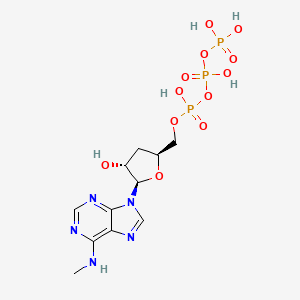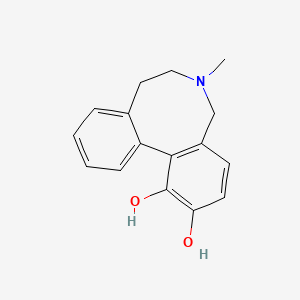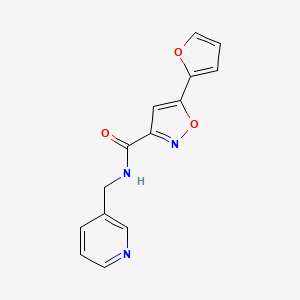
5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is a heteroarene and an aromatic amide.
Scientific Research Applications
Antimicrobial Properties
- Compounds including 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide have demonstrated significant antibacterial and antimycobacterial activity against strains such as Escherichia coli, S. typhi, S. aureus, B. subtilis, M. tuberculosis, and M. avium. These compounds showed non-toxicity up to a dose level of 200 micromol L(-1) (Chambhare et al., 2003).
Antileukemic Activities
- Furanyl and pyranyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide, which include similar structures to 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide, were tested for antileukemic activity. These showed positive results against leukemic cells (Earl & Townsend, 1979).
Synthesis of Fungicides
- N-(3-furanyl)pyrrolecarboxamides and N-(3-furanyl)pyrazolecarboxamides, synthesized from furan-3-carboxylic acid, demonstrate potential as fungicides. These compounds are synthesized using directed ortho lithiation and functionalization, relevant to the synthesis of 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide (Kołodziejczyk et al., 2009).
Herbicidal Activity
- 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives, which are structurally similar to 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide, have been shown to possess significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds in greenhouse and field studies (Hamper et al., 1995).
DNA Binding Affinity
- Compounds structurally related to 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide have been studied for their ability to bind to DNA sequences in the minor groove, showing increased effectiveness compared to other drugs. These findings are relevant to developing new treatments for diseases like Pneumocystis carinii (Laughton et al., 1995).
Thermal Behaviour in Anticancer Compounds
- Thermal analysis of anticancer active derivatives of 3-(2-furanyl)-8-aryl-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one, similar to 5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide, indicates their stability at room temperature, important for medical application. These compounds decompose at temperatures above 300 °C (Bartyzel et al., 2017).
properties
Product Name |
5-(2-furanyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide |
|---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H11N3O3/c18-14(16-9-10-3-1-5-15-8-10)11-7-13(20-17-11)12-4-2-6-19-12/h1-8H,9H2,(H,16,18) |
InChI Key |
NZMDZPXWHISYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



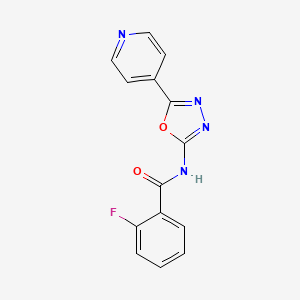
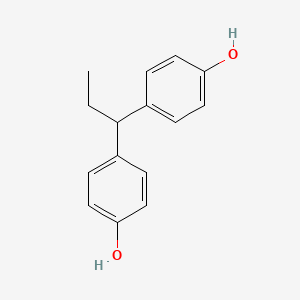
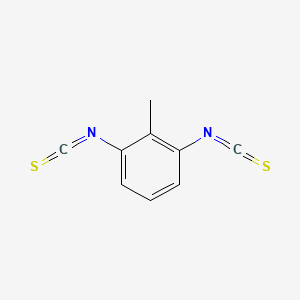
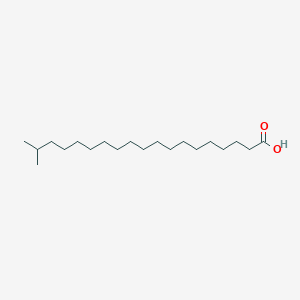
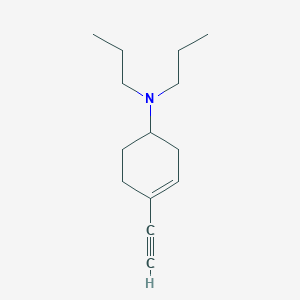
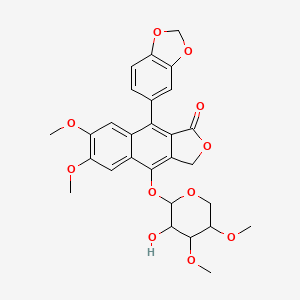
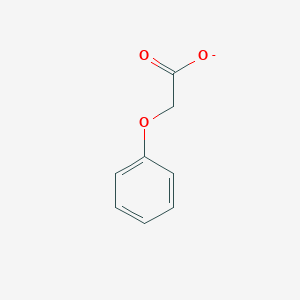
![5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1228836.png)
